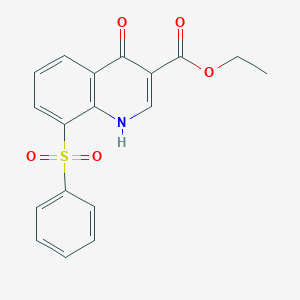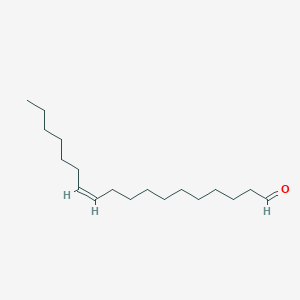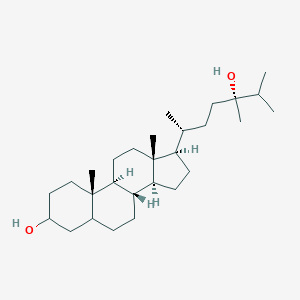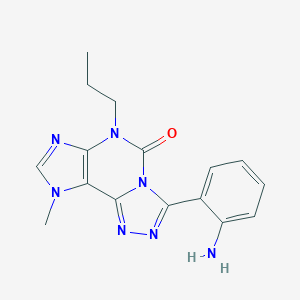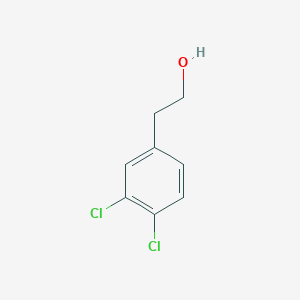
2-(3,4-二氯苯基)乙醇
描述
2-(3,4-Dichlorophenyl)ethanol is a compound of interest due to its relevance in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the production of hypocholesteremic agents, β2 agonists, and other therapeutic drugs. The compound's chlorinated aromatic ring and ethanol moiety make it a versatile precursor for further chemical modifications .
Synthesis Analysis
The synthesis of related chlorophenyl ethanol derivatives has been explored through various methods. For instance, the metabolic formation of a hypocholesteremic agent involving a chlorophenyl ethanol structure was achieved following the administration of a precursor compound to rats . Kinetic resolution of a racemic chloro-dichlorophenyl ethanol was performed using lipase-catalyzed transesterification, yielding enantiomerically enriched isomers . Additionally, the asymmetric reduction of a chlorophenyl ethanone to chlorophenyl ethanol was catalyzed by Candida ontarioensis, resulting in a high enantiomeric excess and yield . These methods highlight the potential for enzymatic processes in the efficient and selective synthesis of chlorophenyl ethanol derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3,4-Dichlorophenyl)ethanol has been elucidated using various spectroscopic and computational techniques. For example, the structure of a dichlorophenyl propenone derivative was confirmed by IR and X-ray diffraction studies, with computational methods providing additional insights into the vibrational wavenumbers and electronic properties . Such analyses are crucial for understanding the molecular geometry, stability, and reactivity of chlorophenyl ethanol derivatives.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl ethanol derivatives can be influenced by the presence of substituents on the aromatic ring. Electrophilic and nucleophilic reactions are common, and the chloro groups can participate in substitution reactions. The electrochemical behavior of thiadiazole derivatives in the presence of ethanol suggests that ethanol can act as a nucleophile, adding to electrophilic centers in a molecule . These reactions are important for further functionalization of the chlorophenyl ethanol core.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ethanol derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. For instance, the lipase-catalyzed resolution of chloro-dichlorophenyl ethanol indicates that the basicity of the reaction system can significantly impact the enzyme's activity and the reaction's enantioselectivity . Understanding these properties is essential for the development of efficient synthesis and purification strategies.
科学研究应用
1. 药物合成中的生物转化
2-(3,4-二氯苯基)乙醇在药物合成的生物转化过程中具有重要意义。例如,一项研究展示了使用特定的不动杆菌属菌株对抗真菌药剂米康唑的手性中间体进行对映选择性合成的过程,突出了其在生产有价值的手性中间体用于药物合成中的作用 (Miao et al., 2019)。
2. 制药应用中的动力学分辨
该化合物已被用于其外消旋形式的动力学分辨,以产生特定的异构体,例如一项使用不动杆菌属脂肪酶进行酯交换反应的研究,导致产生在制药中有用的对映纯形式 (Wang et al., 2007)。
3. 药物纯化的溶解度研究
了解2-(3,4-二氯苯基)乙醇在不同溶剂中的溶解度对于药物制造中的纯化过程至关重要。研究已经集中在测量其在不同溶剂混合物中的溶解度,为其在药物生产中的纯化过程提供了宝贵的数据 (Wang, Li, & Li, 2007)。
4. 手性醇合成的酶过程
已经开发了使用不同微生物进行手性醇合成的酶过程,包括2-(3,4-二氯苯基)乙醇,展示了其在为各种制药应用创造手性中间体中的重要性 (Wei et al., 2019)。
作用机制
Target of Action
It’s structurally similar to other dichlorophenyl compounds, which have been found to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other dichlorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Pharmacokinetics
A study on a structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, showed that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Dichlorophenyl compounds have been associated with various biological activities, including antifungal, antibacterial, and antiviral properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)ethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOMJDYNUMCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288379 | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35364-79-5 | |
| Record name | 35364-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35364-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
